molecular formula C18H22N2O2 B11405609 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11405609
M. Wt: 298.4 g/mol
InChI Key: DSKNDVSZVLTKTC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group and a tetrahydrobenzoxazole moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Core: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide
  • 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyridine-3-yl)benzamide

Uniqueness

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)13-10-8-12(9-11-13)16(21)19-17-14-6-4-5-7-15(14)20-22-17/h8-11H,4-7H2,1-3H3,(H,19,21)

InChI Key

DSKNDVSZVLTKTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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